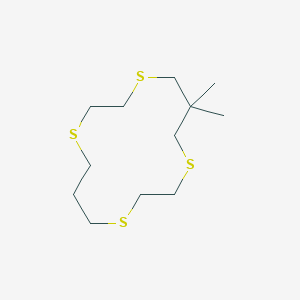
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane is a sulfur-containing macrocyclic compound It is known for its unique structure, which includes four sulfur atoms and two methyl groups attached to a 14-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane typically involves the reaction of 3,7-dithia-1,9-nonanedithiol with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired macrocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The methyl groups and sulfur atoms can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the macrocyclic structure.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane involves its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as donor sites, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: Similar in structure but lacks the two methyl groups.
1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of sulfur atoms.
1,4,7-Trithiacyclononane: A smaller macrocyclic compound with three sulfur atoms.
Uniqueness
6,6-Dimethyl-1,4,8,11-tetrathiacyclotetradecane is unique due to the presence of two methyl groups, which can influence its chemical reactivity and stability. The combination of sulfur atoms and methyl groups in a 14-membered ring provides distinct properties that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
129034-91-9 |
|---|---|
Molekularformel |
C12H24S4 |
Molekulargewicht |
296.6 g/mol |
IUPAC-Name |
6,6-dimethyl-1,4,8,11-tetrathiacyclotetradecane |
InChI |
InChI=1S/C12H24S4/c1-12(2)10-15-8-6-13-4-3-5-14-7-9-16-11-12/h3-11H2,1-2H3 |
InChI-Schlüssel |
CNPTVAWQVKRQNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CSCCSCCCSCCSC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


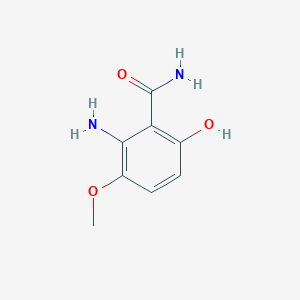
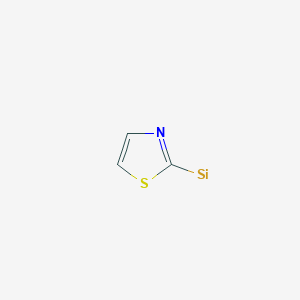



silane](/img/structure/B14271067.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
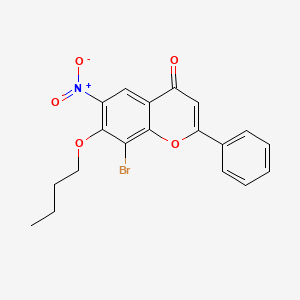
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
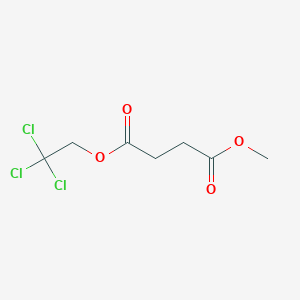
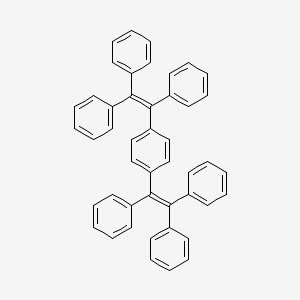
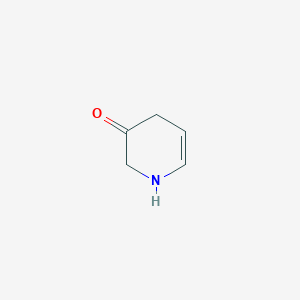
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
